molecular formula C12H12BrClO B8652584 2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone CAS No. 106081-78-1

2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone

Cat. No. B8652584
M. Wt: 287.58 g/mol
InChI Key: YPEWWCINWMJFRK-UHFFFAOYSA-N
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Patent
US06187802B1

Procedure details

A solution of bromine (35 ml) in chloroform (150 ml) was added dropwise over 3 hours to a stirred mixture of 1-[1-(4-chlorophenyl)cyclobutyl]ethanone (150 g), chloroform (50 ml) and methanol (235 ml). When the addition was complete, the mixture was stirred at ambient temperature for a further 3 hours, then it was diluted with ice-cold water (750 ml). The product was extracted into dichloromethane (3×200 ml), and the combined extracts were washed with saturated aqueous sodium hydrogen carbonate solution (3×100 ml) and water (100 ml), dried (MgSO4), and the solvents removed in vacuo, to leave 2-bromo-1-[1-(4-chlorophenyl)cyclobutyl]ethanone as an oil which was used without further purification.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:14](=[O:16])[CH3:15])[CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1.CO>C(Cl)(Cl)Cl>[Br:1][CH2:15][C:14]([C:10]1([C:7]2[CH:6]=[CH:5][C:4]([Cl:3])=[CH:9][CH:8]=2)[CH2:13][CH2:12][CH2:11]1)=[O:16]

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
BrBr
Name
Quantity
150 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(C)=O
Name
Quantity
235 mL
Type
reactant
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
750 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×200 ml)
WASH
Type
WASH
Details
the combined extracts were washed with saturated aqueous sodium hydrogen carbonate solution (3×100 ml) and water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)C1(CCC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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